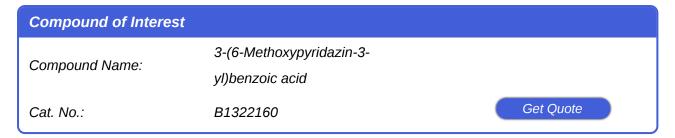


An In-depth Technical Guide to 3-(6-Methoxypyridazin-3-yl)benzoic acid

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3-(6-methoxypyridazin-3-yl)benzoic acid**, a heterocyclic compound of interest in medicinal chemistry. The document details its chemical identifiers, a proposed synthetic pathway, and its significant role as a key structural motif in the development of Gonadotropin-Releasing Hormone (GnRH) receptor antagonists. A detailed visualization of the GnRH receptor signaling pathway is provided to illustrate the biological context and mechanism of action for compounds containing this moiety.

Chemical Identifiers and Properties

3-(6-Methoxypyridazin-3-yl)benzoic acid is a bifunctional molecule incorporating a methoxypyridazine ring linked to a benzoic acid moiety. While specific experimental data such as melting and boiling points are not readily available in public literature, its key identifiers are summarized below.



| Identifier | Value |
|-------------------|--|
| Chemical Name | 3-(6-Methoxypyridazin-3-yl)benzoic acid |
| CAS Number | 1235441-37-8[1][2] |
| Molecular Formula | C12H10N2O3 |
| Molecular Weight | 230.22 g/mol |
| Synonyms | Benzoic acid, 3-(6-methoxy-3-pyridazinyl)- |

Synthetic Methodologies

A detailed experimental protocol for the synthesis of **3-(6-methoxypyridazin-3-yl)benzoic acid** is not explicitly available in the reviewed literature. However, based on the synthesis of structurally related pyridazine derivatives, a plausible and efficient synthetic route would involve a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This versatile method is widely used for the formation of carbon-carbon bonds between aromatic systems.[3][4][5][6]

Proposed Experimental Workflow: Suzuki-Miyaura Coupling

The proposed synthesis would involve the coupling of a boronic acid or boronate ester derivative of benzoic acid with a halogenated 6-methoxypyridazine.

Figure 1: Proposed Suzuki-Miyaura coupling workflow.

A typical experimental protocol would involve the following steps:

- Reactant Preparation: A reaction vessel is charged with 3-bromo-6-methoxypyridazine, 3-(boronophenyl)benzoic acid, a palladium catalyst (such as Tetrakis(triphenylphosphine)palladium(0)), and a base (like sodium carbonate or potassium carbonate).
- Solvent Addition: A suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water, is added to the reaction vessel.



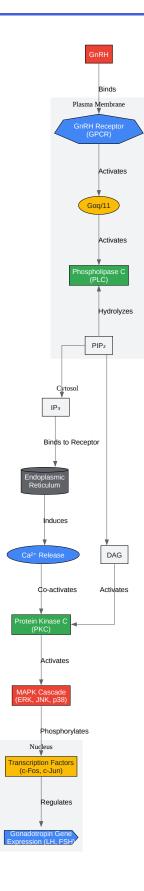
- Reaction Execution: The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for a specified period until the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is
 extracted using an appropriate organic solvent. The organic layer is then washed, dried, and
 concentrated. The crude product is purified using techniques such as recrystallization or
 column chromatography to yield pure 3-(6-methoxypyridazin-3-yl)benzoic acid.

Biological Significance and Signaling Pathways

The 3-(6-methoxypyridazin-3-yl) moiety is a crucial pharmacophore in the development of non-peptide antagonists for the Gonadotropin-Releasing Hormone (GnRH) receptor. A notable example is Relugolix (TAK-385), an orally active GnRH receptor antagonist where this chemical group is a key component for its high antagonistic activity.[7] GnRH receptor antagonists are vital in the treatment of hormone-dependent diseases such as uterine fibroids, endometriosis, and prostate cancer.

The GnRH receptor is a G-protein coupled receptor (GPCR) that, upon binding to GnRH, activates multiple intracellular signaling cascades, primarily through the $G\alpha q/11$ protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers then propagate the signal through various downstream effectors.





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Figure 2: GnRH receptor signaling pathway.



Description of the GnRH Signaling Pathway:

- Ligand Binding: Gonadotropin-Releasing Hormone (GnRH) binds to its receptor (GnRHR) on the surface of pituitary gonadotrope cells.[8][9][10]
- G-Protein Activation: This binding activates the associated Gαg/11 protein.[10][11]
- PLC Activation: The activated Gαq/11 stimulates Phospholipase C (PLC).[8][10]
- Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3).[8][10][11]
- Calcium Mobilization: IP₃ diffuses through the cytosol and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²+) into the cytoplasm.[8] [10][11]
- PKC Activation: The increase in intracellular Ca²⁺ along with DAG activates Protein Kinase C (PKC).[8][10]
- MAPK Cascade: PKC, in turn, activates the Mitogen-Activated Protein Kinase (MAPK) cascade, which includes kinases such as ERK, JNK, and p38.[10][11][12]
- Gene Transcription: The activated MAPKs translocate to the nucleus and phosphorylate transcription factors (e.g., c-Fos, c-Jun), which then regulate the expression of gonadotropin genes, leading to the synthesis and secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[11][12]

By antagonizing the GnRH receptor, compounds like Relugolix, which contain the **3-(6-methoxypyridazin-3-yl)benzoic acid** scaffold, block this entire downstream signaling cascade, thereby reducing the production of LH and FSH and subsequently suppressing sex hormone levels.

Conclusion

3-(6-Methoxypyridazin-3-yl)benzoic acid is a compound of significant interest due to its integral role in the structure of potent GnRH receptor antagonists. While specific experimental data for this compound is limited in the public domain, its synthesis can be reasonably



proposed via a Suzuki-Miyaura coupling. The detailed understanding of the GnRH receptor signaling pathway provides a clear rationale for the therapeutic application of molecules containing this chemical entity in treating hormone-dependent diseases. Further research into the synthesis and biological evaluation of this and related compounds is warranted to explore their full therapeutic potential.

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To cite this document: BenchChem. [An In-depth Technical Guide to 3-(6-Methoxypyridazin-3-yl)benzoic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1322160#3-6-methoxypyridazin-3-yl-benzoic-acid-cas-number-and-identifiers]

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